N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
Description
N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a fused bicyclic thiazolo[5,4-c]pyridine core. Key structural elements include:
- A 2,5-difluorophenylsulfonyl group at position 5 of the thiazolo-pyridine ring.
- A pyrazine-2-carboxamide moiety at position 2 of the thiazolo-pyridine.
- A partially saturated tetrahydrothiazolo-pyridine scaffold, which enhances conformational rigidity compared to fully aromatic systems.
Properties
IUPAC Name |
N-[5-(2,5-difluorophenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N5O3S2/c18-10-1-2-11(19)15(7-10)29(26,27)24-6-3-12-14(9-24)28-17(22-12)23-16(25)13-8-20-4-5-21-13/h1-2,4-5,7-8H,3,6,9H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLYFMILRBHGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)S(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 2,5-difluorophenyl sulfonyl chloride, which is then reacted with the tetrahydrothiazolo[5,4-c]pyridine derivative under controlled conditions to form the intermediate. This intermediate is subsequently coupled with pyrazine-2-carboxamide in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical properties and substituent effects.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycles: The target compound and analogs in , and share the thiazolo[5,4-c]pyridine core, which is distinct from the pyrazolo[1,5-a]pyrimidine core in and .
Substituent Diversity :
- Sulfonyl Groups : The target compound’s 2,5-difluorophenylsulfonyl group contrasts with the methylsulfonyl group in . Fluorine atoms may enhance metabolic stability and lipophilicity compared to methyl groups .
- Carboxamide Moieties : The target’s pyrazine-2-carboxamide differs from the furan/isoxazole carboxamides in and . Pyrazine’s nitrogen-rich structure could improve hydrogen-bonding capabilities.
Physicochemical Properties :
- Molecular weights of analogs range from 384.4 () to 500.7 (), suggesting the target compound likely falls within this range.
- The trifluoromethyl group in and contributes to electron-withdrawing effects and enhanced bioavailability, a feature absent in the target compound.
Functional Implications :
- The 2,5-difluorophenyl group in the target compound may confer selectivity toward fluorophore-sensitive targets, as seen in pesticides like flumetsulam (), though direct evidence is lacking.
- Compounds with tetrahydropyrazolo-pyrimidine cores () may exhibit distinct pharmacokinetic profiles due to increased ring saturation compared to thiazolo-pyridines.
Biological Activity
N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a complex organic compound with potential biological activity. This article aims to provide a detailed overview of its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a distinctive structure characterized by the presence of a thiazolo[5,4-c]pyridine moiety and a pyrazine-2-carboxamide group. Its molecular formula is , and it features both hydrophobic and hydrophilic characteristics due to its diverse functional groups.
Antimicrobial Activity
Research indicates that derivatives of pyrazine-2-carboxamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate:
- Inhibition of Mycobacterium tuberculosis : Compounds within this class have shown up to 72% inhibition against M. tuberculosis strains in vitro .
- Antifungal Activity : Certain derivatives have displayed antifungal effects against Trichophyton mentagrophytes, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µmol·mL⁻¹ .
The biological activity of this compound is believed to be linked to its ability to inhibit key metabolic pathways in target organisms. For example:
- Inhibition of Photosynthesis : Some related compounds have been shown to inhibit photosynthetic electron transport in spinach chloroplasts with IC50 values varying between 41.9 and 1589 µmol·L⁻¹ . This suggests potential herbicidal applications.
Case Studies
- Study on Antimycobacterial Activity :
- Antifungal Screening :
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Inhibition (%) | MIC (µmol·mL⁻¹) | IC50 (µmol·L⁻¹) |
|---|---|---|---|---|
| Compound A | Antimycobacterial | 72% | - | - |
| Compound B | Antifungal | - | 31.25 - 62.5 | - |
| Compound C | Photosynthesis Inhibition | - | - | 41.9 - 1589 |
Table 2: Structure-Activity Relationship
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Sulfonyl Group | Increased lipophilicity and activity |
| Tetrahydrothiazole Ring | Essential for antimicrobial properties |
| Pyrazine Carboxamide | Contributes to overall biological activity |
Q & A
Basic: What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step processes, including sulfonylation, cyclization, and amidation. A key step is the coupling of the thiazolo[5,4-c]pyridine core with the pyrazine-carboxamide moiety using bases like DBU or sodium carbonate to facilitate nucleophilic substitution . Optimization can employ Design of Experiments (DoE) to assess variables (e.g., temperature, solvent polarity, base strength). For example, fractional factorial designs reduce experimental runs while identifying critical factors influencing yield and purity .
Advanced: How can researchers resolve low yields in the final amidation step due to steric hindrance or competing side reactions?
Steric hindrance in the amidation step can be mitigated by:
- Pre-activation of carboxylic acids : Use coupling agents like HATU or EDCI to generate active esters.
- Microwave-assisted synthesis : Enhances reaction efficiency by reducing reaction time and side-product formation .
- Computational modeling : Tools like COMSOL Multiphysics simulate reaction dynamics to predict optimal steric environments .
Monitor intermediates via LC-MS to trace side products and adjust protecting groups iteratively .
Basic: What analytical techniques are essential for characterizing this compound and verifying its purity?
Core techniques include:
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., monoisotopic mass ~318.08 Da for related analogs ).
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Resolve structural ambiguities, particularly the sulfonyl and difluorophenyl groups .
- HPLC with UV/Vis or CAD detection : Quantify purity (>95%) and detect regioisomeric impurities .
Advanced: How can spectral data ambiguities (e.g., overlapping signals in NMR) be resolved for structural confirmation?
- 2D NMR (COSY, NOESY, HSQC) : Differentiate overlapping proton environments in the tetrahydrothiazolo-pyridine ring .
- Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track specific atoms during synthesis .
- DFT calculations : Predict NMR chemical shifts using Gaussian or ORCA software to cross-validate experimental data .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates.
- Cell viability assays (MTT/XTT) : Screen for cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) .
- Microplate readers enable high-throughput screening with Z’-factor validation to ensure assay robustness .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Fragment-based drug design : Replace the pyrazine-carboxamide group with bioisosteres (e.g., triazoles) to modulate binding affinity .
- Molecular docking (AutoDock Vina, Schrödinger) : Model interactions with target proteins (e.g., ATP-binding pockets) to prioritize analogs .
- Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modifications .
Basic: What computational tools are recommended for predicting physicochemical properties (e.g., logP, solubility)?
- ADMET predictors (SwissADME, QikProp) : Estimate logP (~2.5–3.5) and aqueous solubility for lead optimization .
- COSMO-RS : Solubility prediction in non-aqueous solvents for formulation studies .
Advanced: How can AI-driven platforms accelerate reaction optimization and reduce experimental failures?
- Active learning algorithms : Prioritize reaction conditions using Bayesian optimization (e.g., IBM RXN) .
- Hybrid quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states to predict regioselectivity .
- Robotic automation : Integrate AI with robotic liquid handlers for closed-loop experimentation .
Basic: How should researchers address contradictory bioactivity data across different assay platforms?
- Meta-analysis : Pool data from orthogonal assays (e.g., SPR vs. fluorescence polarization) to identify systematic biases .
- Strict standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability .
Advanced: What strategies mitigate scale-up challenges (e.g., exothermicity, byproduct formation) during kilogram-scale synthesis?
- Flow chemistry : Continuous processing improves heat dissipation and reduces hazardous intermediate accumulation .
- PAT (Process Analytical Technology) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .
- Kinetic modeling : Use Aspen Plus or DynoChem to predict thermal runaway risks and optimize cooling rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
